[4-(2-ADAMANTYL)PIPERAZINO](2-FURYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Adamantyl)piperazinomethanone: is a complex organic compound that combines the structural features of adamantane, piperazine, and furan. Adamantane is known for its diamond-like structure, which imparts significant stability and rigidity to the molecule. Piperazine is a heterocyclic organic compound that is commonly used in the pharmaceutical industry, while furan is a heterocyclic aromatic compound with a five-membered ring structure containing one oxygen atom. The combination of these three components results in a compound with unique chemical and physical properties.
Preparation Methods
The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the adamantane derivative One common method involves the alkylation of adamantane with a suitable alkyl halide to introduce the desired substituent This is followed by the formation of the piperazine ring through a cyclization reaction
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, which are critical factors in the synthesis of complex organic compounds.
Chemical Reactions Analysis
4-(2-Adamantyl)piperazinomethanone: undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the piperazine ring can result in the formation of a secondary amine.
Scientific Research Applications
4-(2-Adamantyl)piperazinomethanone: has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study the interactions between proteins and small molecules. In medicine, it has potential applications as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In industry, it is used as a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and rigidity to the molecule, allowing it to fit into the active site of the target protein. The piperazine ring can interact with amino acid residues through hydrogen bonding or hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
4-(2-Adamantyl)piperazinomethanone: can be compared with other similar compounds, such as 4-(2-Adamantyl)piperazinomethanone and 4-(2-Adamantyl)piperazinomethanone . These compounds share the same adamantane and piperazine moieties but differ in the heterocyclic ring attached to the piperazine. The unique combination of the furan ring in 4-(2-Adamantyl)piperazinomethanone imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLZWPYJQQFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.